molecular formula C10H8N2O4 B12964965 4-Acetyl-2-methoxy-5-nitrobenzonitrile

4-Acetyl-2-methoxy-5-nitrobenzonitrile

Cat. No.: B12964965
M. Wt: 220.18 g/mol
InChI Key: TYIZTCZLEWJYFM-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C10H8N2O4 It is a derivative of benzonitrile, characterized by the presence of acetyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxy-5-nitrobenzonitrile typically involves the nitration of 4-acetyl-2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxy-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Acetyl-2-methoxy-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.

Scientific Research Applications

4-Acetyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxy-5-nitrobenzonitrile depends on its specific application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzonitrile: Similar structure but lacks the acetyl group.

    4-Nitrobenzonitrile: Lacks both the methoxy and acetyl groups.

    4-Methoxy-2-nitrobenzonitrile: Similar structure but with different positioning of functional groups.

Uniqueness

4-Acetyl-2-methoxy-5-nitrobenzonitrile is unique due to the combination of acetyl, methoxy, and nitro groups on the benzonitrile core

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-acetyl-2-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C10H8N2O4/c1-6(13)8-4-10(16-2)7(5-11)3-9(8)12(14)15/h3-4H,1-2H3

InChI Key

TYIZTCZLEWJYFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-]

Origin of Product

United States

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